2-(1-Ethynylcyclopentyl)pyridine

Beschreibung

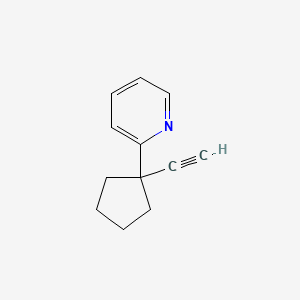

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(1-ethynylcyclopentyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-2-12(8-4-5-9-12)11-7-3-6-10-13-11/h1,3,6-7,10H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIQCQYQHLRQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700767 | |

| Record name | 2-(1-Ethynylcyclopentyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211596-03-0 | |

| Record name | 2-(1-Ethynylcyclopentyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1-Ethynylcyclopentyl)pyridine

Authored by: A Senior Application Scientist

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design.[2][3] The incorporation of an alkyne functionality further enhances molecular rigidity and provides a versatile handle for subsequent chemical modifications, such as click chemistry. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of 2-(1-Ethynylcyclopentyl)pyridine, a novel compound with potential applications in drug discovery and materials science. We will explore a robust two-step synthetic pathway, detailing the underlying chemical principles, providing step-by-step protocols, and outlining the analytical techniques required for structural verification and purity assessment.

Introduction: The Scientific Rationale

Pyridine derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4] The introduction of a sterically demanding, rigid cyclopentyl group at the 2-position, coupled with a reactive ethynyl moiety, is a strategic design choice. This combination offers a three-dimensional architecture that can effectively probe the binding pockets of biological targets. The terminal alkyne, in particular, is of significant interest for its utility in bioorthogonal chemistry and as a key pharmacophore in various enzyme inhibitors.

This guide is structured to provide not just a protocol, but a deep understanding of the causality behind the experimental choices. We will proceed via a logical retrosynthetic analysis to devise a practical and efficient forward synthesis.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the pyridine-alkyne bond. This disconnection points to a cross-coupling reaction as the key bond-forming step. The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, is the premier choice for this transformation due to its high efficiency and functional group tolerance.[5][6][7]

This leads to two key precursors: a 2-halopyridine and 1-ethynylcyclopentane. While 2-halopyridines are commercially available, 1-ethynylcyclopentane is not. A further disconnection of the 1-ethynylcyclopentane at the C-C triple bond suggests its synthesis from cyclopentanone via the addition of an acetylene anion or its synthetic equivalent.

Therefore, our forward synthetic strategy is a two-part process:

-

Part A: Synthesis of the key intermediate, 1-ethynylcyclopentanol, via the nucleophilic addition of an ethynyl anion equivalent to cyclopentanone.

-

Part B: Palladium/copper-catalyzed Sonogashira coupling of 1-ethynylcyclopentanol with a 2-halopyridine to yield the target compound. It is often possible to use propargyl alcohols directly in Sonogashira couplings, which simplifies the process by avoiding a separate dehydration step.

Caption: Retrosynthetic analysis of this compound.

Synthesis Part A: Preparation of 1-Ethynylcyclopentanol

The addition of acetylene to a ketone is a classic transformation.[8] However, handling acetylene gas can be hazardous. A safer and more controlled modern approach involves the use of a protected acetylene, such as (trimethylsilyl)acetylene (TMSA).[9] The TMS group serves as a protecting group for the acidic terminal proton, allowing for clean deprotonation and addition to the carbonyl. The silyl group is then easily removed under mild basic conditions.

Experimental Protocol: 1-Ethynylcyclopentanol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol) to the cold THF.

-

Addition of TMSA: Add (trimethylsilyl)acetylene (7.8 mL, 55 mmol) dropwise to the solution, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 30 minutes at -78 °C.

-

Addition of Ketone: Add a solution of cyclopentanone (4.4 mL, 50 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture.

-

Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.

-

Quenching and Deprotection: Cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL). To effect desilylation, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (55 mL, 55 mmol) and stir at room temperature for 1 hour.

-

Work-up: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford 1-ethynylcyclopentanol as a colorless oil.

Synthesis Part B: Sonogashira Coupling

The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds.[10] The reaction is catalyzed by a palladium complex, which undergoes oxidative addition to the aryl halide. A copper(I) co-catalyst is used to facilitate the transmetalation step with the alkyne.[5][11] The choice of 2-iodopyridine is strategic as the C-I bond is more reactive towards oxidative addition than the C-Br or C-Cl bonds, often leading to higher yields and milder reaction conditions.

Experimental Protocol: this compound

-

Setup: To a Schlenk flask, add 2-iodopyridine (2.05 g, 10 mmol), 1-ethynylcyclopentanol (1.10 g, 10 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 351 mg, 0.5 mol%), and copper(I) iodide (CuI, 95 mg, 0.5 mol%).

-

Solvent and Base: Evacuate and backfill the flask with nitrogen three times. Add anhydrous and degassed tetrahydrofuran (THF, 40 mL) and triethylamine (Et₃N, 2.8 mL, 20 mmol) via syringe.

-

Reaction: Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate (50 mL). Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of the Final Product

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are predicted based on the expected structure.

Data Presentation

| Technique | Expected Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.55 (d, 1H, Py-H6), 7.65 (t, 1H, Py-H4), 7.40 (d, 1H, Py-H3), 7.15 (t, 1H, Py-H5), 2.60 (s, 1H, C≡C-H), 2.20-2.00 (m, 4H, Cyclopentyl-CH₂), 1.90-1.70 (m, 4H, Cyclopentyl-CH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 150.0 (Py-C2), 149.5 (Py-C6), 136.0 (Py-C4), 126.5 (Py-C3), 122.0 (Py-C5), 89.0 (C≡C-H), 75.0 (C≡C-H), 70.0 (Cyclopentyl-C1), 40.0 (Cyclopentyl-CH₂), 24.0 (Cyclopentyl-CH₂) |

| FT-IR (ATR) | ν (cm⁻¹): ~3300 (C≡C-H stretch, sharp), ~2100 (C≡C stretch, weak), ~1590, 1570, 1470, 1430 (Pyridine ring C=C and C=N stretches) |

| Mass Spec. (ESI+) | m/z: Calculated for C₁₂H₁₃N [M+H]⁺: 172.1121; Found: (Expected to be within 5 ppm) |

Trustworthiness and Self-Validation

The described protocols form a self-validating system. The successful synthesis and isolation of the intermediate, 1-ethynylcyclopentanol, can be confirmed by ¹H NMR (disappearance of the cyclopentanone carbonyl in ¹³C NMR, appearance of a hydroxyl and ethynyl proton in ¹H NMR). This validated intermediate is then carried into the next step. The final product's characterization data must be fully consistent. For instance, the disappearance of the C-H signal for 2-iodopyridine and the appearance of the characteristic cyclopentyl and ethynyl signals in the ¹H NMR of the final product provide strong evidence for the successful coupling. High-resolution mass spectrometry provides the definitive confirmation of the elemental composition.

Significance and Future Directions

The successful synthesis of this compound provides a valuable new molecular entity for screening in drug discovery programs. Pyridine-containing compounds are known to possess a wide array of biological activities, and this novel scaffold could exhibit interesting properties.[1][2] The terminal alkyne provides a gateway for further derivatization using click chemistry to attach fluorophores, biotin tags for target identification, or linkers for antibody-drug conjugates. Future work should involve screening this compound in various biological assays, including anticancer, antiviral, and antimicrobial panels, to unlock its therapeutic potential.

References

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Martin, R. M., Bergman, R. G., & Ellman, J. A. (2012). Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. The Journal of Organic Chemistry, 77(5), 2501–2507. [Link]

-

Kelgokmen, Y., & Zora, M. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 6(2), 1136-1144. [Link]

-

Voronin, V. V., Ledovskaya, M. S., Bogachenkov, A. S., Rodygin, K. S., & Ananikov, V. P. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 23(10), 2442. [Link]

-

Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. (2023). Organic Chemistry Frontiers. [Link]

-

Takahashi, T., Tsai, F. Y., Li, Y., Wang, H., & Kondo, Y. (2000). Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. Journal of the American Chemical Society, 122(20), 4994–4995. [Link]

-

Li, J., Hua, R., & Liu, T. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

(PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (n.d.). ResearchGate. [Link]

-

Li, S., Chen, S., Wang, S., Li, Y., & Zhang, J. (2021). Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. Molecules, 26(21), 6586. [Link]

-

(PDF) Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach. (n.d.). ResearchGate. [Link]

-

Heterocyclic Compounds: Synthesis of pyridine. (2021, February 23). YouTube. [Link]

-

(PDF) Pyridine-2(1H)-thione in heterocyclic synthesis: Synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine and pyridothienopyrimidine derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. (n.d.). Sci-Hub. [Link]

-

Mono-Silylated Acetylenes: Reactions at the Terminal Carbon. (n.d.). Gelest. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences. [Link]

-

Soheili, A., Albaneze-Walker, J., Murry, J. A., Dormer, P. G., & Hughes, D. L. (2003). Improved Procedures for the Palladium-Catalyzed Coupling of Terminal Alkynes with Aryl Bromides (Sonogashira Coupling). The Journal of Organic Chemistry, 68(25), 9457–9462. [Link]

-

Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2019). Molecules. [Link]

-

Colak, A., Col, M., Eken, A., Alp, E., & Can, M. (2013). Syntheses, characterization, antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline. Journal of Trace Elements in Medicine and Biology, 27(3), 219-225. [Link]

-

Yilmaz Kelgokmen, & Metin Zora. (2016). Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. RSC Advances, 6(2), 1136–1144. [Link]

-

Britton, R. A. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(10), 1873-1913. [Link]

-

Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

El-Sayed, N. N. E., El-Gohary, N. S., & El-Gohary, N. S. (2020). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules, 25(19), 4436. [Link]

-

Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

-

Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). (2023). JSciMed Central. [Link]

-

(PDF) Multicomponent Synthesis of Pyridine and Pyrimidine Derivatives Initiated by the Knoevenagel Reaction. (n.d.). ResearchGate. [Link]

-

Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (2021). Current Organic Chemistry, 25(19), 2209-2234. [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities | MDPI [mdpi.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 7. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Acetylene in Organic Synthesis: Recent Progress and New Uses | MDPI [mdpi.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

A Spectroscopic Investigation of 2-(1-Ethynylcyclopentyl)pyridine: A Guide for Researchers

Introduction

2-(1-Ethynylcyclopentyl)pyridine is a heterocyclic organic compound with the molecular formula C₁₂H₁₃N.[1][2] Its structure, featuring a pyridine ring attached to a cyclopentyl ring bearing a terminal alkyne, makes it a molecule of interest in medicinal chemistry and materials science. The unique combination of a Lewis basic pyridine nitrogen, a rigid cyclopentyl scaffold, and a reactive ethynyl group offers a versatile platform for the synthesis of more complex molecular architectures. Accurate structural elucidation and characterization are paramount for any application, and this guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the contribution of each structural component of this compound.

Caption: Molecular structure of this compound with key functional groups highlighted.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and confirming the elemental composition.

Expected Mass Spectrum

For this compound (C₁₂H₁₃N), the expected exact mass is 171.1048 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 171.

Table 1: Predicted Mass Spectrometry Data

| m/z | Ion | Description |

| 171 | [C₁₂H₁₃N]⁺ | Molecular Ion (M⁺) |

| 170 | [C₁₂H₁₂N]⁺ | Loss of a hydrogen radical from the cyclopentyl ring |

| 142 | [C₁₀H₈N]⁺ | Loss of an ethyl group (C₂H₅) from the cyclopentyl ring |

| 130 | [C₉H₈N]⁺ | Loss of a propyl group (C₃H₅) from the cyclopentyl ring |

| 104 | [C₇H₆N]⁺ | Fragmentation of the cyclopentyl ring, leaving 2-ethynylpyridine |

| 78 | [C₅H₄N]⁺ | Pyridine radical cation |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its distinct functional groups. Comparison with the known spectrum of 2-ethynylpyridine can be informative for the pyridine and alkyne vibrations.[3]

Table 2: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300 | ≡C-H stretch | Terminal Alkyne | Strong, Sharp |

| ~2960-2850 | C-H stretch | Cyclopentyl (sp³) | Medium-Strong |

| ~2100 | C≡C stretch | Terminal Alkyne | Weak-Medium |

| ~1590, 1560, 1470, 1430 | C=C and C=N stretches | Pyridine Ring | Medium-Strong |

| ~1450 | CH₂ scissoring | Cyclopentyl | Medium |

| ~780, 740 | C-H out-of-plane bend | 2-substituted Pyridine | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the infrared spectrum.

-

Data Processing: The obtained spectrum is the result of the sample spectrum minus the background spectrum.

Caption: Workflow for ATR FT-IR Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons on the pyridine ring, the cyclopentyl ring, and the terminal alkyne.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | d | 1H | H6 (Pyridine) |

| ~7.7 | td | 1H | H4 (Pyridine) |

| ~7.2 | d | 1H | H3 (Pyridine) |

| ~7.1 | dd | 1H | H5 (Pyridine) |

| ~2.5 | s | 1H | ≡C-H |

| ~2.2 - 1.8 | m | 8H | Cyclopentyl CH₂ |

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the concentration of the sample.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (Pyridine) |

| ~149 | C6 (Pyridine) |

| ~136 | C4 (Pyridine) |

| ~122 | C5 (Pyridine) |

| ~120 | C3 (Pyridine) |

| ~88 | C ≡CH |

| ~75 | C≡C H |

| ~50 | Quaternary Cyclopentyl C |

| ~40 | Cyclopentyl CH₂ |

| ~24 | Cyclopentyl CH₂ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. Additional experiments like COSY, HSQC, and HMBC can be performed to confirm assignments and determine connectivity.

-

Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals.

Caption: Workflow for NMR Spectroscopy.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By combining the data from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, researchers can confidently confirm the identity and purity of this compound, which is a critical step in any subsequent scientific investigation or application. The provided protocols offer standardized methods for obtaining high-quality spectroscopic data.

References

-

NIST. (n.d.). 2-Ethynyl pyridine. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(1-Ethynylcyclopentyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 2-(1-ethynylcyclopentyl)pyridine, a heterocyclic compound of increasing interest to the medicinal chemistry community. The molecule uniquely combines the well-established pyridine scaffold, a cornerstone of numerous FDA-approved drugs, with a sterically constrained tertiary alkynyl carbinol surrogate. This document delineates the molecule's fundamental physicochemical properties, proposes a robust synthetic pathway, and predicts its characteristic spectroscopic signatures. Furthermore, we explore the distinct reactivity profiles of its constituent functional groups—the basic pyridine ring and the versatile terminal alkyne—highlighting their potential in bioorthogonal chemistry, covalent targeting, and transition metal-catalyzed cross-coupling reactions. By contextualizing these properties within modern drug discovery paradigms, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in the design of novel therapeutics.

Molecular Identity and Physicochemical Profile

This compound is a structurally intriguing molecule featuring a pyridine ring substituted at the 2-position with a cyclopentyl group that is itself functionalized with a terminal alkyne at the quaternary C1 position. This arrangement imparts a unique three-dimensional architecture and a rich chemical reactivity profile.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 1211596-03-0 | [1][2] |

| Molecular Formula | C₁₂H₁₃N | [1][2] |

| Molecular Weight | 171.24 g/mol |[1] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 262.8 ± 19.0 °C (at 760 Torr) | [1] |

| Density | 1.04 ± 0.1 g/cm³ (at 20 °C) | [1] |

| Flash Point | 104.7 ± 14.1 °C | [1] |

| pKa (Predicted) | 5.65 ± 0.19 | [1] |

| Storage Temperature | 2-8 °C |[1] |

Synthesis and Spectroscopic Characterization

Proposed Synthesis

A highly plausible approach involves the nucleophilic addition of an acetylide to a ketone precursor, 2-(cyclopentanecarbonyl)pyridine. This method is convergent and utilizes readily accessible starting materials.

Step 1: Preparation of the Ketone Precursor. The starting ketone, 2-(cyclopentanecarbonyl)pyridine, can be synthesized via the reaction of 2-lithiopyridine (generated from 2-bromopyridine and n-butyllithium) with cyclopentanecarbonyl chloride.

Step 2: Acetylide Addition. The key C-C bond formation is achieved by the addition of an ethynyl nucleophile, such as ethynylmagnesium bromide or lithium (trimethylsilyl)acetylide, to the ketone. The use of a silyl-protected acetylide is often preferred to prevent side reactions of the acidic acetylenic proton, followed by a simple deprotection step (e.g., with K₂CO₃ in methanol or TBAF) to yield the final product.

Caption: Proposed synthetic workflow for this compound.

Expected Spectroscopic Signatures

The structural confirmation of the target compound would rely on a combination of NMR, IR, and mass spectrometry. Based on the constituent functional groups, the following spectral data are predicted.

¹H Nuclear Magnetic Resonance (NMR):

-

Pyridine Protons (4H): Four distinct signals in the aromatic region (δ 7.0-8.6 ppm). The proton at the 6-position (α to nitrogen) is expected to be the most downfield (δ ~8.5 ppm). The remaining protons at positions 3, 4, and 5 will appear as complex multiplets between δ 7.0-7.8 ppm.[3][4]

-

Acetylenic Proton (1H): A sharp singlet is expected around δ 2.5-3.0 ppm. This characteristic upfield shift is typical for terminal alkyne protons.[5]

-

Cyclopentyl Protons (8H): A series of complex, overlapping multiplets in the aliphatic region, likely between δ 1.6-2.2 ppm. The diastereotopic nature of the methylene protons would contribute to the complexity of these signals.

¹³C Nuclear Magnetic Resonance (NMR):

-

Pyridine Carbons (5C): Five signals in the range of δ 120-160 ppm. The carbon at the 2-position, bearing the substituent, would appear around δ 158-162 ppm, while the C6 carbon would be near δ 149 ppm.[6][7]

-

Alkyne Carbons (2C): Two signals are expected. The quaternary carbon attached to the cyclopentyl ring would be around δ 85-90 ppm, and the terminal, proton-bearing carbon would be slightly more upfield, around δ 70-75 ppm.

-

Cyclopentyl Carbons (5C): One quaternary carbon signal (C1) and four methylene (-CH₂-) carbon signals are expected in the aliphatic region (δ 25-50 ppm).

Infrared (IR) Spectroscopy:

-

≡C-H Stretch: A sharp, strong absorption band characteristic of a terminal alkyne is predicted around 3300 cm⁻¹ .[8][9][10]

-

C-H Stretch (sp³): Strong absorptions between 2850-2960 cm⁻¹ corresponding to the C-H bonds of the cyclopentyl ring.[11]

-

C≡C Stretch: A weak to medium, sharp absorption band in the range of 2100-2150 cm⁻¹ . This peak's intensity is often low for quaternary-substituted alkynes but is a key diagnostic feature.[10][12]

-

C=N and C=C Stretch: A series of medium to strong bands between 1400-1600 cm⁻¹ arising from the stretching vibrations of the pyridine ring.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a distinct molecular ion peak at m/z = 171 .

-

Key Fragmentation: The fragmentation pattern is expected to be influenced by the stability of the pyridine ring. Common fragmentation pathways could include the loss of an ethynyl radical (•C₂H, -25 Da) to give a fragment at m/z 146, or cleavage within the cyclopentyl ring. The pyridine ring itself is relatively stable to fragmentation.[13][14]

Chemical Reactivity and Stability

The molecule's reactivity is dictated by its two primary functional domains: the basic nitrogen of the pyridine ring and the acidic, nucleophilic terminal alkyne.

-

Pyridine Nitrogen: As a weak base (predicted pKa of conjugate acid ≈ 5.65), the nitrogen atom is readily protonated and can act as a ligand for metal catalysts.[1] It can undergo N-alkylation or N-oxidation with appropriate reagents.

-

Terminal Alkyne: This functional group is exceptionally versatile.

-

Acidity: The terminal proton (pKa ≈ 25) can be deprotonated by a strong base (e.g., n-BuLi, Grignard reagents) to form a potent acetylide nucleophile.[15]

-

Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides in a palladium/copper-catalyzed reaction, a cornerstone for building molecular complexity.[16][17]

-

Click Chemistry: It is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for efficient and specific conjugation to azide-modified molecules under mild, bioorthogonal conditions.[18]

-

Addition Reactions: The triple bond can undergo hydration, hydrohalogenation, and other addition reactions.

-

The recommended storage temperature of 2-8°C suggests that the compound may be sensitive to heat, light, or air over long periods, potentially leading to polymerization or degradation of the alkyne moiety.[1]

Caption: Key reactivity pathways for this compound.

Relevance and Applications in Drug Discovery

The pyridine heterocycle is a privileged scaffold in medicinal chemistry, appearing in a vast number of therapeutics.[19] Its presence can significantly influence a drug candidate's properties:

-

Physicochemical Modulation: The nitrogen atom acts as a hydrogen bond acceptor and can improve aqueous solubility and crystal packing. Replacing a phenyl ring with pyridine can fine-tune lipophilicity and metabolic stability.[19]

-

Biological Interactions: The pyridine ring can engage in π–π stacking and other non-covalent interactions within protein binding sites, enhancing potency and selectivity.

The terminal alkyne is also a highly valued functional group in modern drug design.[15] It can serve as:

-

A Bioisostere: Its linear, rigid geometry allows it to act as a bioisosteric replacement for various groups, including phenyl and cyano moieties, helping to probe and optimize ligand-receptor interactions.[15]

-

A Versatile Chemical Handle: As described, its utility in Sonogashira and click reactions allows for the rapid generation of compound libraries during lead optimization or for the attachment of imaging agents or solubility-enhancing tags.[20][][22]

-

A Covalent Warhead: In certain contexts, terminal alkynes can be used to form covalent bonds with specific amino acid residues in a target protein, leading to irreversible inhibition and enhanced therapeutic efficacy.

The combination in This compound is particularly noteworthy. The bulky cyclopentyl group provides a rigid, three-dimensional scaffold that can enforce a specific vector for the alkyne and pyridine groups to interact with a biological target. This steric hindrance adjacent to the pyridine ring may also shield the molecule from certain metabolic pathways, potentially improving its pharmacokinetic profile.

Illustrative Experimental Protocol: Sonogashira Coupling

To demonstrate the synthetic utility of this compound, the following is a representative, field-proven protocol for its coupling with an aryl halide.

Reaction: Sonogashira cross-coupling of this compound with 4-iodotoluene.

Materials:

-

This compound (1.0 eq)

-

4-Iodotoluene (1.1 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide [CuI] (0.06 eq)

-

Triethylamine (Et₃N) (Anhydrous, 3.0 eq)

-

Tetrahydrofuran (THF) (Anhydrous)

-

Standard anhydrous reaction glassware (Schlenk flask), magnetic stirrer, inert gas line (Argon or Nitrogen).

Step-by-Step Methodology:

-

Reaction Setup: To a dry, argon-flushed Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (3 mol%) and CuI (6 mol%).

-

Reagent Addition: Sequentially add 4-iodotoluene (1.1 eq) and a solution of this compound (1.0 eq) in anhydrous THF.

-

Base Addition: Add anhydrous triethylamine (3.0 eq) to the mixture via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 4-12 hours).

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

This protocol is a standard and robust method for forming C(sp)-C(sp²) bonds and can be adapted for a wide range of aryl or heteroaryl halides.[16][23][24]

Sources

- 1. This compound | 1211596-03-0 [amp.chemicalbook.com]

- 2. This compound [allbiopharm.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. 2-ETHYNYL-6-METHYL-PYRIDINE(30413-58-2) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 13. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. scispace.com [scispace.com]

- 19. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 22. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

Crystal structure analysis of 2-(1-Ethynylcyclopentyl)pyridine

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(1-Ethynylcyclopentyl)pyridine

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SCXRD) analysis of this compound, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. As the precise three-dimensional atomic arrangement dictates a molecule's physicochemical properties and biological activity, a rigorous structural elucidation is paramount. This document details the entire workflow, from chemical synthesis and crystallization to data collection, structure solution, and in-depth analysis of the crystal packing. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind key experimental decisions, ensuring a self-validating and reproducible methodology.

Introduction: The Structural Imperative

The pyridine moiety is a cornerstone in pharmaceutical development, present in numerous approved drugs. Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a privileged scaffold. The introduction of a rigid ethynylcyclopentyl group at the 2-position creates a molecule, this compound, with a distinct three-dimensional profile. This modification can significantly influence its binding affinity to biological targets, its solubility, and its solid-state properties.

Therefore, determining the precise crystal structure is not merely an academic exercise; it is a critical step in understanding its structure-activity relationship (SAR) and its potential for polymorphism. This guide presents a hypothetical yet scientifically rigorous case study on obtaining and interpreting the crystal structure of this target compound.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

A Plausible Synthetic Route: Sonogashira Coupling

A robust and widely used method for forming C(sp²)-C(sp) bonds is the Sonogashira cross-coupling reaction.[1] This reaction is ideally suited for the synthesis of the title compound, coupling a commercially available pyridine precursor with the desired alkynyl fragment.

The proposed synthesis involves the palladium and copper co-catalyzed reaction between 2-bromopyridine and 1-ethynylcyclopentanol. The resulting product is then subjected to purification by column chromatography to yield the final compound with high purity, a prerequisite for successful crystallization. The Sonogashira reaction is favored for its mild conditions and tolerance of various functional groups.[2][3]

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in the process.[4] For a small organic molecule like this compound, several standard techniques can be employed. The choice of solvent is critical, as it influences crystal packing and can even be incorporated into the lattice.[5]

Slow Evaporation: This is the most straightforward method.[6] A near-saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture like hexane/ethyl acetate) and left undisturbed in a vial covered with a perforated cap. The slow removal of the solvent gradually increases the concentration, leading to supersaturation and crystal nucleation.[7][8]

Vapor Diffusion: This technique allows for finer control over the crystallization rate.[9][10][11] A concentrated solution of the compound is placed as a drop on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). Vapor from the reservoir slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.[12][13]

For this study, diffraction-quality crystals were hypothetically obtained via slow evaporation from an ethyl acetate/hexane solution over several days.

Single-Crystal X-ray Diffraction: The Definitive Analysis

SCXRD is the gold standard for determining the atomic and molecular structure of a crystalline material, providing precise information on bond lengths, angles, and connectivity.[14]

The Experimental Workflow

The process follows a well-defined sequence of steps, from data acquisition to the final refined structure.[15][16] A suitable crystal (typically 0.1-0.4 mm) is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (e.g., 173 K) to minimize thermal motion and radiation damage.[17]

Caption: The workflow from synthesis to final structural analysis and data deposition.

Data collection is performed on a modern diffractometer equipped with a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.[15] This raw data is then processed—integrated and scaled—to produce a reflection file (.hkl) containing the Miller indices (h,k,l) and intensity for each diffraction spot.

Structure Solution and Refinement

The central challenge in crystallography is solving the "phase problem." The diffraction experiment provides intensities, but the phase information for each reflection is lost.

-

Structure Solution: For small molecules, direct methods are typically used to estimate the initial phases and generate an initial electron density map. The program SHELXS , part of the widely-used SHELX package, is a powerful tool for this step.[18]

-

Structure Refinement: The initial model from the solution step is then refined against the experimental data using a least-squares minimization procedure. The program SHELXL is the standard for this process.[19] During refinement, atomic positions, and anisotropic displacement parameters (which model atomic thermal motion) are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the data). This agreement is monitored by the R-factor; a lower R-factor indicates a better fit. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[20]

Validation and Analysis

Once the refinement has converged, the final structure must be thoroughly validated. The program PLATON is an indispensable tool for this, used to check for missed symmetry, analyze intermolecular contacts, and prepare the final Crystallographic Information File (CIF).[21][22][23][24]

Visualization and detailed analysis of the crystal packing are performed using software like Mercury , developed by the Cambridge Crystallographic Data Centre (CCDC).[25][26][27] Mercury allows for the generation of high-quality graphics and the systematic analysis of intermolecular interactions like hydrogen bonds and π-stacking.[28]

Results: A Hypothetical Structural Elucidation

The following data represents a plausible crystallographic solution for this compound.

Crystal Data and Structure Refinement

| Parameter | Hypothetical Value for C₁₂H₁₃N |

| Empirical formula | C₁₂H₁₃N |

| Formula weight | 171.24 |

| Temperature | 173(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.512(3) Å, α = 90°b = 10.234(4) Å, β = 98.54(2)°c = 11.567(5) Å, γ = 90° |

| Volume | 997.1(7) ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.140 Mg/m³ |

| Absorption coefficient | 0.068 mm⁻¹ |

| F(000) | 368 |

| Crystal size | 0.32 x 0.25 x 0.20 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 9124 |

| Independent reflections | 2280 [R(int) = 0.035] |

| Completeness to theta = 25.00° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2280 / 0 / 118 |

| Goodness-of-fit on F² | 1.054 |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.118 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Molecular Structure and Crystal Packing

The molecular structure reveals a pyridine ring that is essentially planar, as expected.[29][30] The cyclopentyl ring adopts an envelope conformation. The ethynyl linker holds the two cyclic fragments in a relatively rigid orientation.

Caption: A schematic of the molecule's components and their roles in crystal packing.

In the crystal lattice, molecules are arranged in a herringbone pattern. The packing is primarily governed by weak intermolecular interactions. The pyridine nitrogen atom acts as an acceptor for weak C-H···N hydrogen bonds from the cyclopentyl rings of adjacent molecules. Furthermore, offset π-π stacking interactions are observed between the pyridine rings of neighboring molecules, contributing to the overall stability of the crystal lattice. The absence of strong hydrogen bond donors in the molecule means that these weaker forces are dominant in directing the supramolecular assembly.

Detailed Experimental Protocols

Protocol 1: Synthesis via Sonogashira Coupling

-

To an oven-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ (0.03 eq) and CuI (0.05 eq).

-

Add 2-bromopyridine (1.0 eq) and 1-ethynylcyclopentanol (1.2 eq).

-

Add anhydrous triethylamine (3.0 eq) as the base and solvent.

-

Stir the reaction mixture at 60 °C for 12 hours, monitoring by TLC.

-

Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the title compound.

Protocol 2: Crystallization by Slow Evaporation

-

Dissolve ~20 mg of purified this compound in 1 mL of ethyl acetate in a 4 mL glass vial.

-

Add hexane dropwise until the solution becomes slightly turbid.

-

Add a few drops of ethyl acetate to redissolve the precipitate, resulting in a clear, saturated solution.

-

Cover the vial with parafilm and puncture it with a needle 2-3 times to allow for slow evaporation.

-

Place the vial in a vibration-free location and leave it undisturbed for 3-5 days.

-

Harvest the resulting single crystals by carefully decanting the mother liquor.

Protocol 3: X-ray Data Collection, Solution, and Refinement

-

Mounting: Select a well-formed, clear crystal and mount it on a cryo-loop.

-

Data Collection: Center the crystal on the diffractometer and cool it to 173 K. Perform an initial screening to determine the unit cell and crystal quality.[31] Collect a full sphere of data using a standard data collection strategy (e.g., ω-scans).

-

Data Reduction: Process the raw diffraction images using the diffractometer's software suite (e.g., Bruker APEX). This integrates the reflection intensities and applies corrections for Lorentz and polarization effects, yielding the .hkl file.

-

Structure Solution: Create an instruction file (.ins) containing the unit cell parameters, space group, and chemical formula. Use SHELXS to solve the structure using direct methods.

-

Structure Refinement:

-

Refine the initial model from SHELXS using SHELXL.

-

Begin with several cycles of isotropic refinement.

-

Identify all non-hydrogen atoms from the electron density map and assign them correctly.

-

Switch to anisotropic refinement for all non-hydrogen atoms.

-

Calculate and add hydrogen atoms to the model using a riding model (e.g., HFIX commands in SHELXL).

-

Continue refinement until convergence is reached (i.e., when shifts in atomic parameters are negligible).

-

The final model is checked against the difference Fourier map to ensure no significant residual electron density remains.

-

-

Finalization: Generate the final CIF using the ACTA command in SHELXL. Perform a final validation using PLATON's checkCIF routine.

-

Deposition: Deposit the final CIF and structure factor files (.fcf) into the Cambridge Structural Database (CSD) via the CCDC's deposition service to obtain a unique deposition number.[32][33][34][35]

Conclusion

This guide has outlined a complete and scientifically rigorous workflow for the determination and analysis of the crystal structure of this compound. By combining a plausible synthetic strategy with established crystallization and state-of-the-art crystallographic techniques, we can obtain a detailed understanding of the molecule's three-dimensional architecture and the non-covalent interactions that govern its solid-state assembly. This structural knowledge is fundamental for rational drug design, polymorphism screening, and the development of new materials, providing an invaluable foundation for future research.

References

-

Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

-

Linac Coherent Light Source. (n.d.). Crystal Growth. Stanford University. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. CCDC. [Link]

-

Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

-

Proteinstructures.com. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(6), 768–775. [Link]

-

University of Glasgow, School of Chemistry. (n.d.). PLATON for Windows. [Link]

-

Wikipedia. (2023). Protein crystallization. [Link]

-

CrysAlisPro Software Manual, Rigaku OD. (n.d.). PLATON for MS-Windows. [Link]

-

Utrecht University. (n.d.). PLATON. [Link]

-

Spek, A. L. (n.d.). THE PLATON HOMEPAGE. Utrecht University. [Link]

-

University of Missouri-St. Louis. (n.d.). The Slow Evaporation Method. [Link]

-

Massachusetts Institute of Technology. (n.d.). WHAT IS PLATON AND HOW TO GET STARTED. MIT. [Link]

-

Hussain, K., et al. (2017). Crystal structure determination of two pyridine derivatives. Acta Crystallographica Section E, 73(Pt 5), 735-740. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Motifs and Crystal Packing Feature Search in Mercury. CCDC. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit. CCDC. [Link]

-

Toral, M. (2015). CCL: The CCDC and IUCr Streamline Crystallographic Data Deposition. Computational Chemistry List. [Link]

-

University of Geneva. (n.d.). Guide for crystallization. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit. CCDC. [Link]

-

Sutherland, K. (2013). Large-Scale Sonogashira Coupling for the Synthesis of an mGluR5 Negative Allosteric Modulator. In Transition Metal-Catalysed Couplings in Process Chemistry. Wiley VCH. [Link]

-

Massachusetts Institute of Technology OpenCourseWare. (n.d.). The SHELX package. MIT. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(Pt 1), 3–8. [Link]

-

Gushchin, A. L., & Novikov, A. S. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(10), 1249. [Link]

-

FIZ Karlsruhe. (2018). Free, unified deposition and access of crystal structure data. [Link]

-

University of Canterbury. (2006). Crystallisation Techniques. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Sheldrick, G. M. (1997). Chapter 6.1.2 SHELXL-97. [Link]

-

ResearchGate. (2018). Synthesis of 3,5-bis((4-methoxyphenyl)ethynyl)pyridin-2-amine via Pd and Cu catalyzed Cross Coupling. [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2456-2483. [Link]

-

Cambridge Crystallographic Data Centre. (2024). How to measure intramolecular and intermolecular distances, angles and torsions in Mercury. YouTube. [Link]

-

ResearchGate. (n.d.). Mercury: visualisation and analysis of crystal structures. [Link]

- Colgate University. (n.d.).

-

Müller, P. (n.d.). Refinement of Disorder with SHELXL. MIT. [Link]

-

Wikipedia. (2024). Pyridine. [Link]

-

Macrae, C. F., et al. (2019). Mercury 4.0: from visualization to analysis, design and prediction. Journal of Applied Crystallography, 52(4). [Link]

-

Al-Issa, S. A., et al. (2013). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines... Journal of Agricultural and Food Chemistry, 61(46), 10945-10953. [Link]

-

University of Saskatchewan. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. [Link]

-

Minor, W., et al. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 335, 133-148. [Link]

-

Sweet, R. M., & Eisenberg, D. (2003). X-Ray Data Collection From Macromolecular Crystals. Springer Nature Experiments. [Link]

-

Mootz, D., & Wussow, H. G. (1981). Crystal structures of pyridine and pyridine trihydrate. The Journal of Chemical Physics, 75(3), 1517-1522. [Link]

-

Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

Kannan, A., & Lakshmikantham, M. V. (2005). Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry, 70(10), 4061-4064. [Link]

-

Gaye, M. L., et al. (2023). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Acta Crystallographica Section E, 79(Pt 1), 60-65. [Link]

-

ResearchGate. (2011). Synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b] pyridine. [Link]

-

Wikipedia. (2023). Sonogashira coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 4. depts.washington.edu [depts.washington.edu]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Slow Evaporation Method [people.chem.umass.edu]

- 7. unifr.ch [unifr.ch]

- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. hamptonresearch.com [hamptonresearch.com]

- 11. Protein crystallization - Wikipedia [en.wikipedia.org]

- 12. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]

- 13. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]

- 14. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 15. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-Ray Data Collection From Macromolecular Crystals | Springer Nature Experiments [experiments.springernature.com]

- 17. sssc.usask.ca [sssc.usask.ca]

- 18. ocw.mit.edu [ocw.mit.edu]

- 19. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 20. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 21. PLATON [chem.gla.ac.uk]

- 22. PLATON [cristal.org]

- 23. PLATON [crystal.chem.uu.nl]

- 24. PLATON INTRO [web.mit.edu]

- 25. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 26. youtube.com [youtube.com]

- 27. researchgate.net [researchgate.net]

- 28. journals.iucr.org [journals.iucr.org]

- 29. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Pyridine - Wikipedia [en.wikipedia.org]

- 31. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 32. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 33. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 34. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 35. Free, unified deposition and access of crystal structure data | FIZ Karlsruhe [fiz-karlsruhe.de]

Starting materials for 2-(1-Ethynylcyclopentyl)pyridine synthesis

An In-depth Technical Guide to the Starting Materials for 2-(1-Ethynylcyclopentyl)pyridine Synthesis

Introduction

This compound is a heterocyclic compound characterized by a pyridine ring substituted at the 2-position with a 1-ethynylcyclopentyl group. The synthesis of such molecules is of interest to researchers in medicinal chemistry and materials science, as the pyridine scaffold is a common motif in pharmacologically active compounds and functional materials. The core synthetic challenge lies in the efficient formation of a carbon-carbon bond between the sp²-hybridized carbon of the pyridine ring and the sp-hybridized carbon of the ethynyl group, particularly at a sterically hindered quaternary carbon center on the cyclopentyl ring.

This technical guide provides a detailed examination of the primary synthetic strategies and starting materials required for the synthesis of this compound. We will explore the retrosynthetic logic, detail the preparation of key intermediates, and provide protocols for the crucial coupling reactions that unite the molecular fragments. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this synthetic pathway.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the bond between the pyridine ring and the ethynyl group. This approach is characteristic of transition-metal-catalyzed cross-coupling reactions, which are highly effective for forming C(sp²)-C(sp) bonds.

This disconnection yields two primary synthons: a 2-pyridyl cation synthon and a 1-ethynylcyclopentyl anion synthon. These can be traced back to readily available or synthetically accessible starting materials: a 2-halopyridine and 1-ethynylcyclopentane (or a precursor). The 1-ethynylcyclopentyl fragment itself is not commonly available and is typically synthesized from cyclopentanone.

Caption: Retrosynthetic analysis of this compound.

This strategy forms the basis of our guide, which will be divided into two main sections: the synthesis of the key 1-ethynylcyclopentyl intermediate and its subsequent coupling with a suitable pyridine derivative.

Part 1: Synthesis of the 1-Ethynylcyclopentyl Moiety

The most direct and widely used precursor for the 1-ethynylcyclopentyl fragment is 1-ethynylcyclopentanol , which is synthesized from cyclopentanone . This transformation involves the nucleophilic addition of an acetylide anion to the carbonyl carbon of cyclopentanone.

Key Starting Material: Cyclopentanone

Cyclopentanone is a readily available and relatively inexpensive cyclic ketone that serves as the foundational building block for the cyclopentyl portion of the target molecule.

Core Reaction: Ethynylation of Cyclopentanone

The addition of an acetylene unit to cyclopentanone can be achieved through several methods, most commonly via a Grignard reagent or by using acetylene gas with a strong base.

-

Using Ethynylmagnesium Halide (Grignard Reagent): This is a reliable method where a pre-formed Grignard reagent, such as ethynylmagnesium bromide, acts as the nucleophile. The reaction is typically performed in an ethereal solvent like tetrahydrofuran (THF).

-

Using Acetylene and a Base: Alternatively, acetylene gas can be bubbled through a solution of cyclopentanone in the presence of a strong base, such as sodium amide (NaNH₂) or a potassium alkoxide.[1] This in situ generation of the acetylide anion is effective but requires careful handling of acetylene gas.

The product of this reaction is 1-ethynylcyclopentanol .[2][3]

Representative Experimental Protocol: Synthesis of 1-Ethynylcyclopentanol

This protocol is adapted from established procedures for the ethynylation of ketones.[4]

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Tetrahydrofuran (THF), anhydrous

-

Cyclopentanone

-

Acetylene gas (or use of a pre-prepared ethynyl Grignard reagent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Methyl tert-butyl ether (MTBE)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Grignard Reagent Preparation (if not using a commercial solution): To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small volume of anhydrous THF and a crystal of iodine to initiate the reaction. Slowly add a solution of ethyl bromide in anhydrous THF via the dropping funnel. The reaction is exothermic and should be controlled to maintain a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

Acetylide Formation: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Bubble acetylene gas through the solution for 1-2 hours. The formation of the solid ethynylmagnesium bromide precipitate will be observed.

-

Addition of Cyclopentanone: While maintaining the temperature at 0-5 °C, slowly add a solution of cyclopentanone in anhydrous THF to the Grignard reagent suspension.

-

Reaction Quench: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or MTBE (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude 1-ethynylcyclopentanol can be purified by vacuum distillation to yield a colorless oil.

Part 2: Coupling the Pyridine and Ethynylcyclopentyl Fragments

With the 1-ethynylcyclopentyl moiety synthesized (as 1-ethynylcyclopentanol, where the terminal alkyne is the reactive handle), the final step is to couple it with a pyridine ring. The Sonogashira cross-coupling reaction is the premier method for this transformation.[5]

Key Starting Material: 2-Halopyridines

The choice of the 2-halopyridine is critical as it significantly influences the reaction conditions. These are commercially available reagents.

-

2-Iodopyridine: The most reactive substrate due to the weak C-I bond. Couplings can often be performed under milder conditions (e.g., room temperature).[5]

-

2-Bromopyridine: A very common and cost-effective choice. It is less reactive than 2-iodopyridine and typically requires heating to achieve good conversion.[6]

-

2-Chloropyridine: The least reactive of the common halides. Its use often requires more active catalyst systems, specialized ligands, or higher temperatures.[6][7]

For initial investigations and highest probability of success, 2-bromopyridine or 2-iodopyridine are the recommended starting materials.

| 2-Halopyridine | Relative Reactivity | Typical Reaction Temperature |

| 2-Iodopyridine | High | Room Temp to 50 °C |

| 2-Bromopyridine | Medium | 50 °C to 100 °C |

| 2-Chloropyridine | Low | >100 °C or with special ligands |

| Table 1. Reactivity of 2-Halopyridines in Sonogashira Coupling. |

Core Reaction: The Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] It employs a dual-catalyst system: a palladium complex and a copper(I) salt.

-

Palladium Catalyst: The primary catalyst that undergoes oxidative addition with the 2-halopyridine. Common choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.

-

Copper(I) Co-catalyst: Typically copper(I) iodide (CuI). It reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step of the catalytic cycle.[9]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both as a solvent and to neutralize the hydrogen halide formed during the reaction.

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Representative Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of a 2-halopyridine with 1-ethynylcyclopentanol.[10][11]

Materials:

-

1-Ethynylcyclopentanol (from Part 1)

-

2-Bromopyridine (or 2-Iodopyridine)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) Iodide (CuI)

-

Triphenylphosphine (PPh₃) (optional, can improve catalyst stability)

-

Solvent: Triethylamine (Et₃N) or a mixture of THF/Et₃N

-

Inert gas (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a Schlenk flask or a round-bottom flask fitted with a reflux condenser, add the 2-halopyridine (1.0 eq), 1-ethynylcyclopentanol (1.2-1.5 eq), PdCl₂(PPh₃)₂ (1-5 mol%), and CuI (2-10 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to undesired alkyne homocoupling (Glaser coupling).[9]

-

Solvent Addition: Add the degassed solvent (e.g., triethylamine) via syringe.

-

Heating: Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C for 2-bromopyridine) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst residues, washing with a solvent like ethyl acetate.

-

Extraction: Concentrate the filtrate and redissolve the residue in ethyl acetate. Wash the organic solution with water and then with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a convergent strategy that hinges on two key starting materials: cyclopentanone and a 2-halopyridine . The process involves two primary transformations: the ethynylation of cyclopentanone to generate the crucial 1-ethynylcyclopentanol intermediate, followed by a palladium/copper-catalyzed Sonogashira cross-coupling with a 2-halopyridine. The choice of halide on the pyridine ring (I > Br > Cl) dictates the reactivity and the required reaction conditions. This well-established synthetic route provides researchers with a reliable and adaptable method for accessing this and related molecular scaffolds for further investigation in drug discovery and materials science.

References

-

Otamukhamedova, G., Ziyadullaev, O., Buriev, F., Ablakulov, L., & Khayitov, J. (2023). Synthesis of 1-ethynylcyclopentan-1-ol based on enantioselective alkynylation of cyclopentanone and its chemical modifications. AIP Conference Proceedings. Available at: [Link]

-

Pothireddy, M., Bhukta, S., Reddy, P. V. B., Thirupathi, B., & Dandela, R. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction. Synthetic Communications, 52(4), 535-546. Available at: [Link]

-

Liu, T., & Fraser, C. L. (2002). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. Organic Syntheses, 78, 51. Available at: [Link]

-

Blakey, S. B., & MacMillan, D. W. C. (2001). The First Suzuki Cross-Couplings of Aryl and Vinyl Chlorides with Arylboronic Acids in Water. Journal of the American Chemical Society, 123(19), 4599-4600. [This reference, while about Suzuki, is relevant to the general field of pyridine coupling]. Available at: [Link]

-

Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(13), 2292-2297. Available at: [Link]

-

Usuki, T., et al. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9837-9853. Available at: [Link]

- Hively, R. L. (1958). Preparation of 1-ethynylcyclohexanol. U.S. Patent No. 2,858,344. Washington, DC: U.S. Patent and Trademark Office.

- Hogsed, M. J. (1961). Process for preparing 1-ethynylcyclohexanol and homologues. U.S. Patent No. 2,973,390. Washington, DC: U.S. Patent and Trademark Office.

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

-

Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]

-

ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenes. Organic Chemistry Portal. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Organic Chemistry Portal. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Ethynylcyclopentanol. PubChem Compound Database. Available at: [Link]

-

ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. ResearchGate. Available at: [Link]

-

Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Available at: [Link]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link]

-

University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]

-

ACS Sustainable Chemistry & Engineering. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

-

Al-Issa, S. A., et al. (2020). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Molecules, 25(21), 5038. Available at: [Link]

-

ACS Sustainable Chemistry & Engineering. (2022). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available at: [Link]

-

University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. Available at: [Link]

Sources

- 1. US2858344A - Preparation of 1-ethynylcyclohexanol - Google Patents [patents.google.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 1-Ethynylcyclopentanol | C7H10O | CID 87074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Ethylcyclopentanol synthesis - chemicalbook [chemicalbook.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]

- 7. Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. arodes.hes-so.ch [arodes.hes-so.ch]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]

Reactivity of the ethynyl group in 2-(1-Ethynylcyclopentyl)pyridine

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 2-(1-Ethynylcyclopentyl)pyridine

Foreword: Unlocking the Potential of a Versatile Building Block

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic design of molecular scaffolds is paramount. The molecule this compound represents a fascinating convergence of key chemical motifs: a terminal alkyne poised for a multitude of transformations, a sterically significant cyclopentyl group, and a coordinating pyridine ring. The interplay between these components dictates the unique reactivity of the ethynyl group, making it a powerful building block for constructing complex molecular architectures. This guide provides an in-depth exploration of this reactivity, moving beyond simple reaction lists to explain the underlying principles and provide field-proven protocols for its application. We will dissect how the electronic and steric environment of the molecule influences reaction outcomes, offering researchers, scientists, and drug development professionals a comprehensive technical resource for leveraging this scaffold in their work.

Molecular Architecture and Synthesis

Before delving into its reactivity, understanding the synthesis of this compound (CAS 1211596-03-0) is crucial as it informs the purity, stability, and handling of the starting material. The structure features a terminal alkyne, which is the primary site of reactivity. This group is attached to a quaternary carbon, part of a cyclopentyl ring, which imparts significant steric hindrance. The entire cyclopentyl-ethynyl moiety is connected at the 2-position of a pyridine ring, a heteroaromatic system whose nitrogen atom can act as a hydrogen bond acceptor, a base, or a coordinating ligand for metal catalysts.

Retrosynthetic Analysis and Proposed Synthesis

A common and effective method for synthesizing terminal alkynes of this nature involves the nucleophilic addition of an acetylide anion to a ketone precursor.

Figure 1: Retrosynthetic approach for the target molecule.

Experimental Protocol: Synthesis of this compound